molecular formula C16H9Cl2F6NO B3041364 N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide CAS No. 284674-71-1

N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide

Cat. No.: B3041364
CAS No.: 284674-71-1
M. Wt: 416.1 g/mol
InChI Key: MZIMQOGLWFBAPN-UHFFFAOYSA-N
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Description

N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups, chloro substituents, and an acetamide moiety.

Biochemical Analysis

Biochemical Properties

N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are crucial for cell signaling and regulation . The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing their normal function. This inhibition can lead to altered cellular processes and has potential therapeutic implications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the proliferation of cancer cells by disrupting key signaling pathways involved in cell growth and survival . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that regulate cell cycle and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, such as protein kinases, leading to their inhibition . This inhibition disrupts downstream signaling pathways, resulting in altered cellular responses. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of specific metabolites. For example, it may inhibit enzymes involved in the metabolism of certain drugs, leading to drug-drug interactions and altered pharmacokinetics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as well as its ability to reach target sites within the body.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide typically involves the reaction of 3,5-di(trifluoromethyl)aniline with 2-chloro-2-(2-chlorophenyl)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide is unique due to its specific combination of trifluoromethyl and chloro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2F6NO/c17-12-4-2-1-3-11(12)13(18)14(26)25-10-6-8(15(19,20)21)5-9(7-10)16(22,23)24/h1-7,13H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIMQOGLWFBAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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